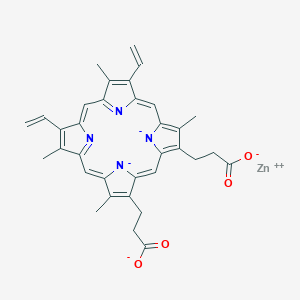

Zinc Protoporphyrin

説明

Structure

2D Structure

特性

CAS番号 |

15442-64-5 |

|---|---|

分子式 |

C34H32N4O4Zn |

分子量 |

626.0 g/mol |

IUPAC名 |

zinc 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoate |

InChI |

InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChIキー |

FUTVBRXUIKZACV-UHFFFAOYSA-L |

正規SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |

外観 |

A crystalline solid |

他のCAS番号 |

15442-64-5 |

同義語 |

[Dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]zinc; [Dihydrogen protoporphyrin IX-ato(2-)]zinc; (SP-4-2)-[7,12-Diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24]zincate(2-) Dihydrog |

製品の起源 |

United States |

Foundational & Exploratory

The Biochemical Pathway of Zinc Protoporphyrin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc Protoporphyrin (ZPP) is a fluorescent molecule that accumulates in erythrocytes under conditions of impaired heme synthesis, most notably iron deficiency and lead poisoning. While not a functional component of hemoglobin, its formation serves as a critical biomarker for assessing iron status and lead toxicity. This technical guide provides an in-depth exploration of the biochemical pathway leading to ZPP formation, focusing on the enzymatic and regulatory mechanisms involved. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Heme, an iron-containing porphyrin, is an essential prosthetic group for a multitude of proteins, including hemoglobin, myoglobin, and cytochromes.[1] Its biosynthesis is a highly regulated, multi-step process that culminates in the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX. This final, critical step is catalyzed by the mitochondrial enzyme ferrochelatase.[1][2][3][4] However, when iron availability is limited or ferrochelatase activity is inhibited, the enzyme can utilize zinc (Zn²⁺) as an alternative substrate, leading to the formation of this compound (ZPP). This guide elucidates the intricacies of this alternative pathway.

The Core Biochemical Pathway

The formation of ZPP is intrinsically linked to the terminal step of the heme biosynthesis pathway.

2.1. The Canonical Heme Synthesis Pathway

Under normal physiological conditions, ferrochelatase, located on the matrix side of the inner mitochondrial membrane, catalyzes the insertion of ferrous iron into protoporphyrin IX to form protoheme (heme b).

-

Substrates: Protoporphyrin IX and Fe²⁺

-

Enzyme: Ferrochelatase (EC 4.99.1.1)

-

Product: Heme b + 2H⁺

2.2. The Alternative Pathway: this compound Formation

In states of absolute or functional iron deficiency, or when ferrochelatase is inhibited, the enzymatic pocket can accommodate a zinc ion instead of an iron ion.

-

Substrates: Protoporphyrin IX and Zn²⁺

-

Enzyme: Ferrochelatase (EC 4.99.1.1)

-

Product: this compound + 2H⁺

This reaction is a direct consequence of the promiscuity of the ferrochelatase active site, which can bind other divalent metal cations, although with varying affinities and catalytic efficiencies.

2.3. Key Regulatory Factors

Several factors can divert the heme synthesis pathway towards ZPP formation:

-

Iron Deficiency: Insufficient iron levels are the primary physiological trigger for increased ZPP synthesis.

-

Lead Poisoning: Lead is a potent inhibitor of ferrochelatase, leading to a buildup of protoporphyrin IX and its subsequent chelation with zinc. Lead does not directly inhibit the insertion of zinc.

-

Other Conditions: Anemia of chronic disease, sideroblastic anemia, and erythropoietic protoporphyria can also result in elevated ZPP levels.

Quantitative Data Summary

The following tables summarize key quantitative data related to ZPP formation, providing a comparative overview for researchers.

Table 1: Ferrochelatase Kinetic Parameters for Iron and Zinc

| Metal Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Source |

| Fe²⁺ | < 10 | Higher | |

| Zn²⁺ | 1.1 | Lower |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Table 2: Typical this compound Levels in Erythrocytes

| Condition | ZPP Level (µg/dL) | ZPP/Heme Ratio (µmol/mol) | Source |

| Healthy Adult | < 35 | < 80 | |

| Iron Deficiency | Elevated | > 80 | |

| Lead Poisoning | Elevated | > 80 | |

| Children (0-12 months) | 9 - 40 | 16.6 - 73.6 |

Table 3: Inhibition of Ferrochelatase

| Inhibitor | Type of Inhibition | Ki | Source |

| N-Methylprotoporphyrin | Competitive (with protoporphyrin IX) | 7 nM | |

| Lead (Pb²⁺) | Non-competitive (indirect) | - | |

| Manganese (Mn²⁺) | Competitive (with iron) | 15 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ZPP formation.

4.1. Measurement of this compound in Whole Blood by Fluorometry

This protocol is adapted from standard clinical laboratory procedures for screening and monitoring.

-

Principle: ZPP is a fluorescent molecule with a distinct excitation and emission spectrum (excitation ~424 nm, emission ~595 nm). A hematofluorometer measures the ratio of ZPP fluorescence to hemoglobin absorption in a small blood sample.

-

Materials:

-

Whole blood collected in an EDTA tube

-

Hematofluorometer

-

ProtoFluor® Reagent (or similar solution to oxygenate hemoglobin)

-

Calibrators and controls

-

-

Procedure:

-

Ensure the hematofluorometer is calibrated according to the manufacturer's instructions.

-

For each sample, mix one drop of whole blood with two drops of ProtoFluor® Reagent in a small test tube.

-

Mix briefly by gentle shaking.

-

Place a drop of the mixture onto a clean glass coverslip in the sample holder.

-

Insert the sample holder into the hematofluorometer and record the ZPP/Heme ratio.

-

-

Notes:

-

Protect blood samples from light to prevent photodegradation of ZPP.

-

Elevated bilirubin (B190676) or riboflavin (B1680620) can cause interference and falsely elevated results.

-

4.2. In Vitro Assay of Ferrochelatase Activity

This protocol allows for the kinetic characterization of ferrochelatase with different metal substrates.

-

Principle: The enzymatic activity of ferrochelatase is determined by monitoring the formation of metalloporphyrin (e.g., zinc-mesoporphyrin or heme) over time using HPLC with fluorescence or UV detection.

-

Materials:

-

Isolated mitochondria or purified ferrochelatase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing a detergent like Tween 80)

-

Substrates: Protoporphyrin IX or Mesoporphyrin IX, ZnCl₂ or FeCl₂

-

Reaction termination solution (e.g., acidified acetone)

-

HPLC system with a C18 column and a fluorescence or UV detector

-

-

Procedure:

-

Pre-incubate the enzyme preparation in the assay buffer.

-

Initiate the reaction by adding the metal substrate (ZnCl₂ or FeCl₂). For iron, experiments should be conducted under anaerobic conditions to prevent oxidation of Fe²⁺.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding the termination solution.

-

Centrifuge to pellet the precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Quantify the metalloporphyrin product by comparing its peak area to a standard curve.

-

-

Notes:

-

The use of mesoporphyrin IX as a substrate can simplify the assay as it is more stable than protoporphyrin IX.

-

For kinetic studies, vary the concentration of one substrate while keeping the other constant.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biochemical pathway of Heme and this compound formation.

Caption: Experimental workflow for ZPP measurement in whole blood.

Caption: Workflow for in vitro ferrochelatase activity assay.

References

The Role of Ferrochelatase in Zinc Protoporphyrin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrochelatase (FECH), the terminal enzyme in the heme biosynthetic pathway, is responsible for catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme.[1] While iron is its primary physiological substrate, ferrochelatase can also utilize other divalent cations, including zinc.[2] This promiscuity leads to the formation of zinc protoporphyrin (ZPP), a biomarker of significant clinical and diagnostic value. This technical guide provides an in-depth exploration of the enzymatic role of ferrochelatase in ZPP synthesis, detailing its mechanism, regulation, and the clinical implications of its modulation. The guide also presents key experimental protocols and quantitative data to support further research and drug development in this area.

Introduction to Ferrochelatase and Heme Synthesis

Ferrochelatase (EC 4.99.1.1) is a mitochondrial inner membrane-associated protein with its active site oriented towards the mitochondrial matrix.[3][4] It catalyzes the final and rate-limiting step in the heme biosynthesis pathway.[4] Heme is a crucial cofactor for a multitude of proteins, including hemoglobin, myoglobin, and cytochromes, playing vital roles in oxygen transport, cellular respiration, and detoxification. The intricate regulation of the heme synthesis pathway ensures a balanced supply of heme while preventing the accumulation of photoreactive and toxic porphyrin intermediates.

A deficiency in ferrochelatase activity, often due to genetic mutations, leads to the accumulation of its substrate, protoporphyrin IX, and is the underlying cause of erythropoietic protoporphyria (EPP). This condition is characterized by severe photosensitivity and potential liver damage.

The Enzymatic Synthesis of this compound

Under normal physiological conditions, ferrochelatase efficiently inserts ferrous iron into protoporphyrin IX. However, in instances of iron deficiency or when the enzyme's function is compromised, other divalent metal ions can serve as alternative substrates. Zinc, being a physiologically available divalent cation, can be inserted into protoporphyrin IX by ferrochelatase to form this compound.

The formation of ZPP is a direct consequence of ferrochelatase's substrate flexibility. While ferrous iron is the preferred substrate, conditions that limit its availability or inhibit the enzyme's primary function can shift the catalytic activity towards zinc utilization.

Conditions Leading to Elevated this compound Levels

Several pathological and environmental factors can lead to an increase in ZPP levels:

-

Iron Deficiency: This is the most common cause of elevated ZPP. When intracellular iron levels are insufficient, ferrochelatase increasingly utilizes zinc as a substrate, leading to a rise in ZPP concentration in red blood cells.

-

Lead Poisoning: Lead is a potent inhibitor of ferrochelatase. By blocking the insertion of iron into protoporphyrin IX, lead indirectly promotes the formation of ZPP. Therefore, elevated ZPP is a key biomarker for chronic lead exposure.

-

Other Anemias: Conditions such as sideroblastic anemia and the anemia of chronic disease can also result in elevated ZPP levels due to impaired iron utilization.

Quantitative Analysis of Ferrochelatase Activity and Substrate Specificity

The catalytic efficiency of ferrochelatase with different metal substrates has been a subject of extensive research. The following table summarizes key kinetic parameters for murine and yeast ferrochelatase, highlighting the preference for ferrous iron.

| Metal Substrate | Source | Apparent kcat (min⁻¹) | Apparent Km (µM) |

| Fe²⁺ | Murine | 10.5 | 10.2 |

| Fe²⁺ | Yeast | 8.9 | 12.5 |

| Zn²⁺ | Murine | 2.3 | 2.5 |

| Zn²⁺ | Yeast | 1.9 | 3.1 |

| Co²⁺ | Murine | 1.5 | 4.5 |

| Co²⁺ | Yeast | 1.2 | 5.8 |

| Ni²⁺ | Murine | 0.8 | 8.1 |

| Ni²⁺ | Yeast | 0.6 | 9.4 |

| Cu²⁺ | Murine | 0.4 | 1.2 |

| Cu²⁺ | Yeast | 0.3 | 1.8 |

Data compiled from studies on recombinant ferrochelatase.

Experimental Protocols

Measurement of Ferrochelatase Activity

This protocol describes a common method for assaying ferrochelatase activity using a fluorescent measurement of zinc-mesoporphyrin formation.

Materials:

-

Cell or tissue homogenate

-

Incubation Buffer: 160mM Tris-HCl (pH 8.0), 40mM Bicine (pH 8.0), 10mg/ml Tween 20, 0.38mg/mL palmitic acid

-

Zinc Substrate: 1mM aqueous Zn acetate

-

Mesoporphyrin IX Substrate: 250µM in incubation buffer

-

Stop Reagent: 270µM EDTA in a 30:70 (v/v) mixture of dimethyl sulfoxide (B87167) and methanol

-

Standard: Zinc mesoporphyrin IX (ZnMeso) solution

Procedure:

-

Prepare cell or tissue homogenates and determine the protein concentration.

-

For each sample, prepare three 50 µL aliquots: two for the assay and one heat-inactivated control (boil for 10 minutes).

-

In a microcentrifuge tube, mix 150 µL of incubation buffer with 25 µL of zinc substrate.

-

Add a 50 µL aliquot of the cell preparation to the buffer-zinc mixture and pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the mesoporphyrin IX substrate.

-

Incubate the mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 750 µL of the stop reagent.

-

Cool the samples on ice for 15-20 minutes.

-

Centrifuge at 1500 x g for 10 minutes at room temperature.

-

Analyze the supernatant for ZnMeso formation using a fluorometer (excitation at 406 nm, emission at 578 nm) or by HPLC with fluorescence detection.

-

Quantify the product formation relative to a standard curve of ZnMeso.

Quantification of this compound in Whole Blood

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of ZPP and protoporphyrin IX (PPIX) in erythrocytes.

Materials:

-

Whole blood sample (30 µL)

-

Formic acid solution

-

Acetone

-

HPLC system with a C18 column (e.g., µ-Bondapak)

-

Mobile Phase: Acetone, methanol, water, and formic acid mixture

-

Fluorometric detector (excitation at 417 nm, emission at 635 nm)

Procedure:

-

Treat a 30 µL whole-blood sample with a formic acid solution.

-

Deproteinize the sample by adding acetone.

-

Centrifuge to pellet the precipitated proteins.

-

Inject a 20 µL aliquot of the supernatant into the HPLC system.

-

Separate ZPP and PPIX using an isocratic elution with the specified mobile phase.

-

Detect and quantify ZPP and PPIX using the fluorometric detector. The retention times for ZPP and PPIX are typically within 6 minutes.

Signaling Pathways and Logical Relationships

Heme Biosynthesis Pathway and Ferrochelatase's Role

The following diagram illustrates the final step of the heme biosynthesis pathway, where ferrochelatase is the key enzyme.

Caption: Final step of heme synthesis catalyzed by ferrochelatase.

Mechanism of this compound Formation in Iron Deficiency

This diagram shows the alternative reaction catalyzed by ferrochelatase in the absence of sufficient iron.

Caption: ZPP synthesis by ferrochelatase during iron deficiency.

Impact of Lead on Ferrochelatase and ZPP Synthesis

This workflow illustrates how lead poisoning leads to the accumulation of ZPP.

Caption: Lead inhibition of ferrochelatase leading to ZPP accumulation.

Regulation of Ferrochelatase

The activity and expression of ferrochelatase are tightly regulated to meet the cellular demand for heme.

-

Iron Availability: The stability of the ferrochelatase protein is dependent on the availability of iron for the assembly of its [2Fe-2S] cluster. Iron deficiency leads to decreased stability of the newly synthesized apo-ferrochelatase.

-

Gene Expression: The expression of the FECH gene can be upregulated by hypoxia through the action of hypoxia-inducible factor 1 (HIF-1).

-

Post-Translational Modifications: Like many enzymes, ferrochelatase activity can be regulated by post-translational modifications such as phosphorylation and S-glutathionylation, allowing for rapid responses to cellular signals.

Inhibitors of Ferrochelatase

Several compounds are known to inhibit ferrochelatase activity, which can be valuable tools for research and potential therapeutic agents.

| Inhibitor | Mechanism of Action |

| N-methylmesoporphyrin (N-MeMP) | A potent competitive inhibitor with respect to protoporphyrin IX, considered a transition state analog. |

| Lead (Pb²⁺) | A non-competitive inhibitor that disrupts the enzyme's function. |

| Heavy Metals (Mn, Hg, Cd) | These divalent heavy metals can be inserted into the porphyrin by ferrochelatase, but their release as metalloporphyrins is inhibited, thus blocking the enzyme's catalytic cycle. |

| Iron Chelators (e.g., Deferoxamine) | Indirectly inhibit ferrochelatase by reducing the availability of its iron substrate. |

| Small Molecule Inhibitors | Recently identified drug-like small molecules that directly bind to the active site and have shown antiangiogenic properties. |

Conclusion

Ferrochelatase plays a pivotal, albeit indirect, role in the synthesis of this compound. Its inherent flexibility to utilize zinc as an alternative substrate to iron under conditions of iron scarcity or enzymatic inhibition makes ZPP a sensitive and clinically relevant biomarker. For researchers and drug development professionals, a thorough understanding of ferrochelatase's function, regulation, and inhibition is crucial for diagnosing and managing disorders of heme synthesis and for developing novel therapeutic strategies targeting this essential enzyme. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for advancing research in this field.

References

- 1. Ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria [frontiersin.org]

- 3. Structure and function of ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Zinc Protoporphyrin: A Core Biomarker in Heme Synthesis Disorders

Affiliation: Google Research

Abstract

Heme synthesis is a critical biological pathway, culminating in the production of heme, a molecule essential for oxygen transport, cellular respiration, and detoxification.[1][2] Disorders in this pathway, whether due to nutritional deficiencies, toxic exposures, or genetic mutations, can have profound pathophysiological consequences. Zinc Protoporphyrin (ZPP) has emerged as a crucial and sensitive biomarker for identifying disruptions in heme synthesis.[3][4] This technical guide provides an in-depth analysis of ZPP's role as an indicator of disordered heme synthesis, focusing on its biochemical basis, clinical significance, and methods of quantification. It is intended for researchers, clinicians, and professionals in drug development engaged in hematology, toxicology, and metabolic diseases.

Introduction: The Heme Synthesis Pathway

The synthesis of heme is an eight-step enzymatic cascade that begins in the mitochondria, moves to the cytosol, and concludes back in the mitochondria.[5] The pathway starts with the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA). Through a series of enzymatic conversions, ALA is transformed into Protoporphyrin IX, the immediate precursor to heme. The final and critical step is the insertion of ferrous iron (Fe²⁺) into the Protoporphyrin IX ring, a reaction catalyzed by the mitochondrial enzyme ferrochelatase.

Under normal physiological conditions, this process is tightly regulated to meet the cell's demand for heme, primarily for hemoglobin production in erythroid precursor cells. However, when this pathway is disrupted, particularly at the final step, alternative metabolic products are formed, the most significant of which is this compound.

Biochemical Basis of this compound Formation

ZPP is a fluorescent molecule formed when a zinc ion (Zn²⁺) is incorporated into the Protoporphyrin IX ring instead of an iron ion. This substitution is also catalyzed by the enzyme ferrochelatase. While ferrochelatase has a much higher affinity for iron, under conditions of absolute or functional iron deficiency, or when the enzyme itself is inhibited, zinc becomes the alternative substrate.

The accumulation of ZPP within erythrocytes is a direct indicator of a failure to form heme. Because this substitution occurs in the bone marrow during erythropoiesis, the ZPP level in circulating red blood cells provides a snapshot of the iron supply status over the preceding months.

The primary conditions leading to elevated ZPP levels are:

-

Iron Deficiency: This is the most common cause of elevated ZPP. When iron stores are depleted, the supply of ferrous iron to the mitochondria of erythroblasts is insufficient, leading to the incorporation of zinc into protoporphyrin IX.

-

Lead Poisoning: Lead is a potent inhibitor of several enzymes in the heme synthesis pathway, most notably ferrochelatase. By blocking the final step of heme synthesis, lead toxicity forces the incorporation of zinc, causing a significant rise in ZPP levels.

-

Erythropoietic Protoporphyria (EPP): This is a genetic disorder caused by a deficiency in the ferrochelatase enzyme itself. The reduced enzyme activity leads to an accumulation of protoporphyrin, much of which is chelated with zinc.

Quantitative Analysis of ZPP in Heme Synthesis Disorders

The concentration of ZPP is a key diagnostic parameter. It is typically reported as a molar ratio of ZPP to heme (μmol/mol heme) or in mass concentration units (μg/dL of whole blood). The table below summarizes typical ZPP values in various conditions.

| Condition | Typical ZPP Range (μmol/mol heme) | Typical ZPP Range (μg/dL) | Key References |

| Normal / Healthy | < 40 | < 35 | |

| Iron Depletion (No Anemia) | Normal (< 40) | Normal (< 35) | |

| Iron-Deficient Erythropoiesis | 40 - 100 | > 35 | |

| Mild Iron-Deficiency Anemia | 100 - 200 | Moderately Elevated | |

| Severe Iron-Deficiency Anemia | > 200 (often > 265) | Significantly Elevated | |

| Lead Poisoning | Significantly Elevated | > 35 | |

| Hereditary Hemochromatosis (Iron Overload) | Significantly Lower (< 25) | Lower than Normal | |

| Anemia of Chronic Disease | Moderately to Significantly Elevated | Elevated |

Note: Values can vary based on the analytical method and laboratory reference ranges.

Signaling Pathways and Mechanisms of Disruption

The integrity of the heme synthesis pathway is paramount for cellular function. The diagrams below illustrate the normal pathway, its disruption in disease states, and a typical diagnostic workflow.

Diagram 1: The Heme Synthesis Pathway

References

- 1. Heme synthesis | PPTX [slideshare.net]

- 2. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound (ZPP), Whole Blood - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 4. This compound: A metabolite with a mission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

A Technical Guide to Zinc Protoporphyrin: From Discovery to a Key Biomarker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Zinc Protoporphyrin (ZPP), from its initial discovery to its establishment as a critical biomarker in clinical diagnostics and research. We will delve into the biochemical pathways, historical milestones, and the evolution of analytical methodologies that underpin its use, particularly in the context of iron deficiency and lead toxicity.

Introduction: What is this compound?

This compound (ZPP) is a fluorescent compound found in red blood cells.[1][2] It is formed during the biosynthesis of heme, the essential iron-containing component of hemoglobin.[1][3] Under normal physiological conditions, the enzyme ferrochelatase inserts a ferrous iron ion into a precursor molecule called protoporphyrin IX to create heme.[4] However, when iron is unavailable or if the enzyme is inhibited, zinc is inserted into protoporphyrin IX instead, resulting in the formation of ZPP. This substitution renders the molecule incapable of transporting oxygen. Consequently, elevated levels of ZPP in erythrocytes serve as a direct indicator of a disrupted heme synthesis pathway.

The Biochemical Basis of ZPP Formation

The formation of ZPP is intrinsically linked to the final step of the heme synthesis pathway, which primarily occurs within the mitochondria of erythroblasts in the bone marrow.

-

Normal Heme Synthesis: Ferrochelatase, an enzyme located on the inner mitochondrial membrane, catalyzes the insertion of Fe²⁺ into protoporphyrin IX.

-

Disrupted Heme Synthesis:

-

Iron Deficiency: A lack of available iron, the preferred substrate, forces ferrochelatase to utilize an alternative divalent cation, zinc (Zn²⁺), leading to increased ZPP formation. This is one of the earliest biochemical responses to iron depletion.

-

Lead Poisoning: Lead directly inhibits ferrochelatase, preventing the incorporation of iron into protoporphyrin IX. This enzymatic block also results in the accumulation of protoporphyrin IX, which then incorporates zinc to form ZPP.

-

The ZPP formed remains within the red blood cell for its entire lifespan (approximately 120 days), providing a long-term reflection of the body's iron status or lead exposure during that period.

Historical Milestones and Discovery

The journey to understanding ZPP's clinical utility involved several key phases:

-

Early Observations (1930s-1960s): Researchers knew that non-heme protoporphyrin levels were elevated in conditions like iron deficiency and lead poisoning. However, the analytical methods used at the time involved acidic extraction, which inadvertently stripped the zinc ion from the protoporphyrin molecule, leading to the measurement of "free erythrocyte protoporphyrin" (FEP) instead of ZPP.

-

The Identification of ZPP (1974): A pivotal moment came in 1974 when Lamola and Yamane identified that the major non-heme porphyrin accumulating in red blood cells due to lead poisoning or iron deficiency was, in fact, this compound. This discovery corrected a long-standing misconception and paved the way for more accurate measurement techniques.

-

Development of Hematofluorometry (1977): The development of a portable hematofluorometer revolutionized ZPP testing. This instrument allowed for rapid, inexpensive, and direct measurement of ZPP in a small drop of whole blood, making large-scale screening feasible for the first time.

ZPP as a Biomarker for Iron Deficiency

Elevated ZPP is a sensitive and specific indicator of iron-deficient erythropoiesis (the production of red blood cells). The ZPP level begins to rise when iron stores are depleted, often before the onset of anemia (a decrease in hemoglobin).

Staging of Iron Deficiency: The combination of ZPP, serum ferritin, and hemoglobin (Hb) allows for a precise classification of the stages of iron deficiency.

| Stage of Iron Deficiency | Serum Ferritin | This compound (ZPP) | Hemoglobin (Hb) |

| Normal Iron Status | Normal | Normal (<40 µmol/mol heme) | Normal |

| Iron Depletion | Decreased | Normal | Normal |

| Iron-Deficient Erythropoiesis | Decreased | Increased (e.g., 72 ± 9 µmol/mol heme) | Normal |

| Iron-Deficiency Anemia (Mild) | < 12 µg/L | Increased (e.g., 100 ± 16 µmol/mol heme) | Decreased (100-120 g/L) |

| Iron-Deficiency Anemia (Severe) | < 12 µg/L | Significantly Increased (e.g., 265 ± 109 µmol/mol heme) | Significantly Decreased (<100 g/L) |

| Data derived from a study on 103 patients, illustrating typical values. Actual ranges may vary by laboratory. |

ZPP as a Biomarker for Lead Poisoning

ZPP has been used as a diagnostic and screening tool for lead overexposure for decades. Lead's inhibition of ferrochelatase directly causes ZPP levels to rise.

Key Characteristics:

-

Lag Time: ZPP elevations lag behind increases in blood lead levels by approximately 8-12 weeks. This is because ZPP is incorporated into new red blood cells and remains for their lifespan.

-

Chronic Exposure Indicator: Due to this lag, ZPP is not suitable for detecting acute lead exposure. Instead, it reflects the average lead burden over the preceding 3-4 months, making it an excellent biomarker for chronic or prolonged exposure.

-

Screening Limitations: While historically significant, ZPP is now considered to have poor sensitivity at the lower blood lead levels that are currently recognized as harmful, especially in children. Direct blood lead measurement is the current standard for pediatric screening.

| Blood Lead Level (BLL) | Corresponding ZPP/Hb Ratio (Approximate) |

| < 2.9 µmol/L (<60 µg/dL) | < 500 µmol/mol Hb |

| This table provides an approximate correlation based on historical data from lead-exposed workers. Individual variability is significant. |

Experimental Protocols and Methodologies

The measurement of ZPP has evolved from complex extraction methods to rapid, point-of-care fluorescence-based assays.

A. Early Method: Acidic Extraction for "Free Erythrocyte Protoporphyrin" (FEP)

This historical method is detailed to provide context on the discovery of ZPP.

-

Principle: Whole blood was treated with an acidic solvent mixture (e.g., ethyl acetate-acetic acid). This process extracts the porphyrins from the red blood cells and simultaneously removes the central zinc ion from ZPP, converting it to protoporphyrin IX.

-

Protocol Outline:

-

Sample Preparation: Collect a whole blood sample in an anticoagulant tube (e.g., EDTA).

-

Extraction: Mix a small volume of whole blood with a larger volume of the acidic solvent. Vortex thoroughly to ensure cell lysis and extraction.

-

Phase Separation: Centrifuge the mixture to separate the organic solvent layer (containing protoporphyrin) from the aqueous and solid debris.

-

Back-Extraction: Transfer the organic layer to a new tube and mix with hydrochloric acid (HCl) to transfer the protoporphyrin into the aqueous phase.

-

Quantification: Measure the fluorescence of the HCl phase using a fluorometer with appropriate excitation and emission wavelengths for protoporphyrin IX.

-

-

Limitation: This method does not differentiate between native metal-free protoporphyrin and ZPP, as both are measured together as protoporphyrin IX.

B. Current Method: Hematofluorometry for Direct ZPP/Heme Ratio

This is the standard, modern technique for ZPP measurement.

-

Principle: This method leverages the natural fluorescence of ZPP. A hematofluorometer measures the fluorescence of ZPP directly in a drop of whole blood and simultaneously measures the absorption of light by heme. It then calculates and reports the ratio of ZPP to heme (ZPP/H).

-

Experimental Workflow:

-

Advantages: This method is rapid (results in minutes), requires only a single drop of blood, is portable, and is cost-effective, making it ideal for screening purposes.

Conclusion and Future Directions

This compound has a rich history, evolving from a misunderstood molecule to a cornerstone biomarker for assessing iron status and chronic lead exposure. Its discovery and the subsequent development of user-friendly analytical tools have had a significant impact on pediatrics, occupational health, and nutrition. While its role in lead screening has diminished in favor of direct blood lead measurements, its utility in detecting and monitoring iron deficiency remains robust, especially in resource-limited settings. Ongoing research continues to explore ZPP's potential role in other clinical contexts, such as monitoring anemia of chronic disease and its utility in patients with inflammatory conditions where other iron markers may be unreliable.

References

Zinc Protoporphyrin: A Linchpin in Cellular Metabolism and Stress Response

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zinc Protoporphyrin (ZPP) is a naturally occurring metabolite that emerges as a critical indicator of disruptions in heme biosynthesis. While present in trace amounts under normal physiological conditions, its levels significantly increase in states of iron deficiency and lead poisoning. Beyond its well-established role as a clinical biomarker, ZPP actively participates in cellular metabolism, primarily through its complex relationship with the cytoprotective enzyme heme oxygenase-1 (HO-1). This technical guide provides an in-depth exploration of ZPP's function, detailing its formation, its role as both an inhibitor and an inducer of HO-1, and its implications in cellular stress signaling pathways. This document summarizes key quantitative data, outlines experimental protocols for ZPP analysis, and presents visual diagrams of the associated metabolic and signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The Genesis of this compound: A Deviation in Heme Synthesis

The biosynthesis of heme is a fundamental cellular process, culminating in the insertion of ferrous iron into the protoporphyrin IX ring, a reaction catalyzed by the enzyme ferrochelatase.[1][2] However, when intracellular iron availability is compromised, or when ferrochelatase activity is inhibited, an alternative cation, zinc, is incorporated into protoporphyrin IX, leading to the formation of ZPP.[1][3] This metabolic deviation is a hallmark of two primary clinical conditions:

-

Iron Deficiency: As the most common cause of elevated ZPP, insufficient iron levels directly result in the substitution of zinc for iron in the final step of heme synthesis.[4]

-

Lead Poisoning: Lead directly inhibits ferrochelatase, preventing the incorporation of iron into protoporphyrin IX and consequently promoting ZPP formation.

The accumulation of ZPP in red blood cells serves as a sensitive and early biomarker for these conditions, often preceding the clinical manifestations of anemia.

Quantitative Data on this compound Levels

The concentration of ZPP, often expressed as a ratio to heme (ZPP/heme), provides a quantitative measure of the disruption in heme synthesis. The following tables summarize typical ZPP levels in various physiological and pathological states.

| Condition | ZPP/Heme Ratio (µmol/mol heme) | Reference Population | Key Findings |

| Normal | 30-80 | Adults | Baseline levels in healthy individuals. |

| 21-27 (median) | Children (0-17 years) | Normal pediatric range. | |

| Iron Deficiency | Elevated | General | An increase in the ZPP/heme ratio is an early indicator of iron deficiency. |

| Lead Exposure | 152.4 (mean) | Children with chronic lead exposure | Significantly elevated ZPP/heme ratios correlate with blood lead levels. |

| 12.6 (median) | Artisanal pottery workers | Elevated ZPP levels reflect occupational lead exposure. | |

| Thalassemia Trait | 87 ± 32 (beta-thalassemia) | Iron-sufficient adults | ZPP/Heme ratio is elevated even in the absence of iron deficiency. |

| 73 ± 37 (alpha-thalassemia) | Iron-sufficient adults | Indicates altered erythropoiesis. | |

| Hemoglobin E | 73 ± 24 | Iron-sufficient adults | Elevated ZPP/Heme ratio observed. |

Table 1: Summary of this compound/Heme Ratios in Various Conditions.

| Parameter | Value | Cell Line/System | Significance |

| ZPP concentration for HO-1 induction | 10 µM | PC-3 (prostate cancer cells) | Optimal concentration for inducing HO-1 protein expression. |

| Effect on Tumor Growth (in vivo) | 5 µ g/mouse & 20 µ g/mouse | LL/2 mouse lung cancer model | Dose-dependent inhibition of tumor growth. |

| Effect on Cell Viability | >10 µM | PC-3 cells | Suppression of cell growth at higher concentrations. |

| Inhibition of HO Activity (in vitro) | 11 µM | Mouse liver, spleen, and brain sonicates | Significant inhibition of heme oxygenase activity. |

Table 2: Quantitative Effects of this compound in Experimental Systems.

The Dual Role of ZPP in Heme Oxygenase-1 Regulation

Heme oxygenase-1 (HO-1) is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, products that have antioxidant, anti-inflammatory, and cytoprotective properties. ZPP exhibits a fascinating and complex dual relationship with HO-1, acting as both a competitive inhibitor and an inducer of its expression.

Competitive Inhibition of HO-1

ZPP is a potent competitive inhibitor of HO-1, binding to the active site of the enzyme and preventing the degradation of heme. This inhibitory action has been a focal point for research into the therapeutic potential of ZPP, particularly in conditions where HO-1 activity is implicated in pathophysiology, such as certain cancers where it can promote tumor survival.

Induction of HO-1 Expression

Paradoxically, ZPP can also induce the transcription of the HMOX1 gene, which encodes for HO-1. This induction is thought to be a cellular stress response. Studies suggest that ZPP activates stress response elements in the HO-1 promoter, potentially through pathways involving protein kinase C (PKC). The induction of HO-1 by ZPP may also be mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Zinc, a component of ZPP, has been shown to activate the Nrf2 signaling pathway.

ZPP and Cellular Stress Signaling

The accumulation of ZPP is intrinsically linked to cellular stress, and it appears to be an active participant in stress response pathways beyond its interaction with HO-1.

Oxidative Stress

By inhibiting HO-1, ZPP can lead to an accumulation of heme, which is a pro-oxidant molecule. Furthermore, the inhibition of HO-1 prevents the production of the antioxidant bilirubin. This can result in an increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress.

Apoptosis

The modulation of HO-1 activity and the induction of oxidative stress by ZPP can influence programmed cell death, or apoptosis. In some cancer cell lines, inhibition of HO-1 by ZPP has been shown to sensitize cells to chemotherapeutic agents and induce apoptosis. However, the pro-apoptotic effects of ZPP can be cell-type dependent.

Experimental Protocols

Quantification of this compound

This is a rapid and simple method for measuring the ZPP/heme ratio in whole blood.

-

Principle: The method relies on the fluorescent properties of ZPP. A drop of whole blood is illuminated with light at a specific wavelength, and the resulting fluorescence emitted by ZPP is measured. The instrument is calibrated to provide a direct reading of the ZPP/heme ratio.

-

Sample Preparation: A single drop of anticoagulated (EDTA or heparin) whole blood is required. To ensure accurate measurement of oxygenated hemoglobin, a reagent containing a cyanide salt is often added to derivatize hemoglobin.

-

Instrumentation: A dedicated hematofluorometer is used for this analysis.

HPLC provides a more specific and quantitative measurement of both ZPP and free protoporphyrin.

-

Principle: This method separates ZPP from other porphyrins and interfering substances based on their differential partitioning between a stationary phase (e.g., a reversed-phase column) and a mobile phase. Detection is typically achieved using a fluorescence detector.

-

Sample Preparation:

-

Cell Lysis: Red blood cells in an EDTA-whole blood sample (typically 200 µL) are lysed.

-

Extraction: ZPP is extracted from the hemolyzed sample using an organic solvent such as N,N-dimethylformamide (DMF) or a mixture of dimethyl sulfoxide (B87167) and acetone. An internal standard, such as mesoporphyrin, is often added during this step for accurate quantification.

-

Protein Precipitation: Proteins are precipitated and removed by centrifugation.

-

Injection: The supernatant containing the extracted porphyrins is injected into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically around 1 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for ZPP.

-

Run Time: A typical chromatographic run lasts approximately 10-15 minutes.

-

Assessment of ZPP's Effect on Cell Viability

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of ZPP for a specified duration (e.g., 24, 48, 72 hours). Include appropriate vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Calculate cell viability as a percentage of the control group.

-

Signaling Pathways and Logical Relationships

Conclusion

This compound is far more than a passive biomarker of impaired heme synthesis. It is an active metabolic effector with a significant and complex role in cellular physiology and pathophysiology. Its ability to both inhibit and induce the critical enzyme heme oxygenase-1 places it at a nexus of cellular stress response, influencing oxidative balance and cell fate decisions. For researchers and drug development professionals, a thorough understanding of ZPP's multifaceted functions is crucial. The potential to modulate HO-1 activity and cellular stress responses through targeting ZPP or its metabolic context opens new avenues for therapeutic intervention in a range of diseases, from iron-related disorders to cancer. Further investigation into the precise molecular mechanisms governing ZPP's signaling activities will undoubtedly unveil additional layers of its importance in cellular metabolism.

References

- 1. Zinc-protoporphyrin determination by HPLC with fluorescence detection as a biomarker of lead effect in artisanal pottery workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changing Trends in the Epidemiology of Pediatric Lead Exposure: Interrelationship of Blood Lead and ZPP Concentrations and a Comparison to the US Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (ZPP), Whole Blood - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

The Physiological Significance of Zinc Protoporphyrin in Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc protoporphyrin (ZPP) is a fluorescent metalloporphyrin found in erythrocytes that has garnered significant attention as a biomarker for disorders of heme synthesis. Under normal physiological conditions, the final step in heme biosynthesis involves the insertion of ferrous iron into the protoporphyrin IX ring, a reaction catalyzed by the enzyme ferrochelatase. However, in states of iron deficiency or when ferrochelatase activity is inhibited, zinc is incorporated into the protoporphyrin IX molecule instead of iron, leading to the formation and accumulation of ZPP in red blood cells.[1][2][3] This guide provides an in-depth technical overview of the physiological significance of ZPP in erythrocytes, its formation, its role as a clinical biomarker, and the methodologies for its quantification.

The Biochemical Basis of ZPP Formation

The synthesis of heme is a multi-step process that is crucial for the production of hemoglobin, the oxygen-carrying protein in erythrocytes. The final and rate-limiting step is the insertion of iron into protoporphyrin IX. When intracellular iron levels are insufficient to meet the demands of erythropoiesis, or when the function of ferrochelatase is compromised, an alternative metal substrate, zinc, is utilized.[2][4]

Two primary conditions lead to a significant elevation of ZPP in erythrocytes:

-

Iron-Deficiency Anemia (IDA): In iron-deficiency states, the supply of iron to the developing red blood cells in the bone marrow is inadequate. This leads to an accumulation of protoporphyrin IX, which then becomes a substrate for zinc insertion by ferrochelatase, resulting in increased ZPP levels. The ZPP/heme ratio is a sensitive indicator of iron-deficient erythropoiesis.

-

Lead Poisoning: Lead is a potent inhibitor of several enzymes in the heme synthesis pathway, most notably ferrochelatase. By inhibiting this enzyme, lead prevents the incorporation of iron into protoporphyrin IX, causing its accumulation and subsequent chelation with zinc to form ZPP.

Quantitative Data on ZPP Levels

The concentration of ZPP in erythrocytes is a valuable diagnostic tool. The following tables summarize typical ZPP levels in various physiological and pathological states. It is important to note that reference ranges may vary slightly between laboratories and methodologies.

Table 1: Pediatric Reference Ranges for this compound (ZPP)

| Age Group | Gender | 2.5th Percentile (μg/dL) | 97.5th Percentile (μg/dL) | 2.5th Percentile (μmol/mol heme) | 97.5th Percentile (μmol/mol heme) |

| 0-12 months | Female | 9 | 40 | 16.6 | 73.6 |

| 0-12 months | Male | 8.5 | 34.5 | 15.6 | 63.5 |

| 13-24 months | Female | - | 32 | - | 58.9 |

| 5-9 years | Both | - | 30 | - | 55.2 |

| 10-17 years | Female | - | 33.5 | - | 61.6 |

| 10-17 years | Male | - | 31.5 | - | 58.0 |

Data sourced from a study on a large pediatric hospital population.

Table 2: ZPP Levels in Staged Iron Deficiency

| Stage of Iron Deficiency | Serum Ferritin (μg/L) | Hemoglobin (g/L) | ZPP (μmol/mol heme) |

| Normal | > 12 | Normal | ≤ 40 |

| Iron Depletion | 12.1 ± 4.4 | Normal | Normal |

| Iron-Deficient Erythropoiesis | 10.4 ± 2.4 | Normal | 72 ± 9 |

| Mild Iron-Deficiency Anemia | < 12 | 100 - 120 | 100 ± 16 |

| Severe Iron-Deficiency Anemia | < 12 | < 100 | 265 ± 109 |

Data adapted from a study on patients with varying degrees of iron deficiency.

Table 3: ZPP Levels in Anemia of Chronic Disease (ACD)

| Condition | Serum Ferritin (ng/ml) | Serum Iron (μg/dl) | ZPP (μg/g Hb) | ZPP (μmol/mol heme) |

| Anemia of Chronic Disease | Normal (median 24) | Normal (median 50) | Increased (median 3.95) | 131 ± 23 |

| Iron Deficiency Anemia | Decreased (median 5.9) | - | Significantly Increased (median 8.5) | - |

Data from studies on patients with anemia of chronic disease and iron deficiency anemia.

Table 4: ZPP Levels in Lead Exposure

| Blood Lead Level (μg/dL) | ZPP Level (μg/dL) |

| < 20-30 | Normal (<100) |

| ≥ 40 | Marked increase |

Note: ZPP levels show a more marked rise when blood lead levels exceed 40 µg/dL. There is considerable individual variability, and ZPP is not sensitive at lower lead levels.

Experimental Protocols

Accurate quantification of ZPP is crucial for its clinical utility. The two primary methods employed are hematofluorometry and high-performance liquid chromatography (HPLC).

Hematofluorometry

This is a rapid and simple method for measuring the ZPP/heme ratio directly in a drop of whole blood.

Principle: The method is based on the fluorescent properties of ZPP. The hematofluorometer excites the blood sample with a specific wavelength of light and measures the emitted fluorescence, which is proportional to the ZPP concentration. The instrument simultaneously measures the absorption of light by hemoglobin to determine the heme concentration and calculates the ZPP/heme ratio.

Detailed Methodology:

-

Sample Collection: Collect whole blood in an EDTA (lavender top) or heparin (green top) tube. The specimen should be protected from light.

-

Instrumentation: Use a calibrated hematofluorometer. Calibration should be performed regularly using commercially available calibrators.

-

Sample Preparation: For whole blood analysis, gently mix the sample. For washed erythrocyte analysis, centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells with isotonic saline. Washing can help remove interfering substances from the plasma.

-

Measurement:

-

Place a disposable glass slide or coverslip on the instrument's sample holder.

-

Apply a small drop of the whole blood or washed erythrocyte suspension onto the slide.

-

The instrument automatically draws the sample into the optical path.

-

The hematofluorometer exposes the sample to an excitation light source (typically around 415 nm) and measures the fluorescence emission (around 595 nm).

-

The instrument calculates and displays the ZPP/heme ratio, usually in μmol/mol heme or μg/g Hb.

-

-

Quality Control: Run control samples with known ZPP concentrations daily to ensure the accuracy and precision of the measurements. Within-day and day-to-day coefficients of variation should be monitored.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific and sensitive method for the simultaneous quantification of ZPP and free protoporphyrin IX.

Principle: This method involves the extraction of porphyrins from erythrocytes, followed by their separation on a reversed-phase HPLC column and quantification using a fluorescence detector.

Detailed Methodology:

-

Sample Collection and Preparation:

-

Collect 30 μL of whole blood.

-

Treat the sample with a solution of formic acid.

-

Deproteinize the sample with acetone (B3395972) and centrifuge to pellet the precipitated proteins.

-

-

Extraction:

-

An alternative extraction method involves adding the blood to dilute acetic acid, followed by extraction with a dimethyl sulfoxide-acetone mixture containing an internal standard like mesoporphyrin.

-

-

Chromatographic Separation:

-

Inject a 20 μL aliquot of the supernatant onto a C18 reversed-phase column.

-

Use an isocratic mobile phase, for example, a mixture of acetone, methanol, water, and formic acid.

-

-

Detection:

-

Employ a fluorescence detector with an excitation wavelength of approximately 417 nm and an emission wavelength of around 635 nm.

-

-

Quantification:

-

Generate a calibration curve using standards of known ZPP and protoporphyrin IX concentrations.

-

Calculate the concentrations in the sample by comparing the peak areas to the calibration curve.

-

-

Quality Control:

-

Assess precision through within-day and between-day coefficient of variation analysis.

-

Determine analytical recovery using spiked samples.

-

Signaling Pathways and Logical Relationships

Heme Biosynthesis Pathway and ZPP Formation

The formation of ZPP is intrinsically linked to the heme biosynthesis pathway. The following diagram illustrates the final step of this pathway and the diversion to ZPP formation under conditions of iron deficiency or lead poisoning.

Caption: Heme synthesis pathway showing ZPP formation.

ZPP as an Inhibitor of Heme Oxygenase-1

ZPP is a known competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme degradation. This inhibition can have downstream physiological effects. Furthermore, ZPP has been shown to upregulate HO-1 expression through the Nrf2-ARE signaling pathway.

Caption: ZPP's dual role in HO-1 regulation.

Experimental Workflow for ZPP Measurement

The following diagram outlines the general workflow for the two primary methods of ZPP quantification.

Caption: Workflow for ZPP analysis.

Conclusion

This compound is a physiologically significant molecule in erythrocytes that serves as a sensitive and reliable biomarker for iron-deficient erythropoiesis and lead poisoning. Its formation is a direct consequence of impaired heme synthesis, making its quantification a valuable tool in clinical diagnostics and for monitoring therapeutic interventions. The methodologies of hematofluorometry and HPLC provide accurate and reproducible measurements of ZPP levels. Furthermore, the role of ZPP as a modulator of heme oxygenase-1 activity suggests potential broader physiological implications that warrant further investigation. This guide provides a comprehensive technical foundation for researchers, scientists, and drug development professionals working in hematology, toxicology, and related fields.

References

- 1. Simultaneous quantification of erythrocyte this compound and protoporphyrin IX by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (ZPP), Whole Blood - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 3. This compound | Pathology Tests Explained [pathologytestsexplained.org.au]

- 4. Central role of this compound in staging iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Lead Toxicity: A Technical Guide to Zinc Protoporphyrin Accumulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical biochemical relationship between lead exposure and the accumulation of zinc protoporphyrin (ZPP). Elevated ZPP levels serve as a crucial biomarker for lead toxicity, reflecting the metal's disruptive impact on heme synthesis. This document provides a comprehensive overview of the underlying mechanisms, quantitative data on the dose-response relationship, detailed experimental protocols for ZPP measurement, and visualizations of the key signaling pathways involved.

Core Mechanism: Lead's Interference with Heme Synthesis

Lead's primary toxic effect on the hematopoietic system is its interference with the biosynthesis of heme, a vital component of hemoglobin. The final step in this pathway involves the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX, a reaction catalyzed by the mitochondrial enzyme ferrochelatase. Lead directly inhibits ferrochelatase, creating a metabolic bottleneck.[1][2] When iron incorporation is blocked, the accumulating protoporphyrin IX instead chelates with zinc (Zn²⁺), forming this compound (ZPP).[3][4] This substitution is a key indicator of lead-induced disruption of heme synthesis.[5] Consequently, ZPP levels in erythrocytes rise, serving as a reliable, long-term biomarker of lead exposure, as it remains in the red blood cells for their entire lifespan.

Beyond ferrochelatase, lead also inhibits another critical enzyme earlier in the heme synthesis pathway: δ-aminolevulinic acid dehydratase (ALAD). This inhibition leads to the accumulation of δ-aminolevulinic acid (ALA), which can auto-oxidize and contribute to oxidative stress, further exacerbating cellular damage.

Quantitative Data: Blood Lead Levels and ZPP Accumulation

The correlation between blood lead levels (BLL) and ZPP concentrations is a well-established dose-response relationship. While ZPP is not a sensitive indicator for very low-level lead exposure, its concentration rises significantly with increasing BLLs. The following tables summarize quantitative data from various studies, illustrating this relationship.

| Blood Lead Level (µg/dL) | Mean this compound (µg/dL) | Population | Reference |

| 9.26 | 18.73 (HPLC) | Normal Adults | |

| 42.60 | 46.99 (HPLC) | Lead-Acid Battery Workers | |

| < 18 | Steady ZPP concentrations | Pediatric Patients | |

| > 18-20 | Rapid increase in ZPP | Pediatric Patients | |

| 22.7 | 61.6 | Andean Adults (2012) | |

| 37.9 | Not specified in abstract | Andean Adults (1996) | |

| 26.4 | 152.4 (µmol/mol heme) | Andean Children |

| Cumulative Lead Dust Exposure (mg·y/m³) | Incidence of Lead Poisoning (%) | Mean ZPP (µmol/L) | Reference |

| < 0.5 | 5.3 | 0.8 | |

| 0.5 - 1.0 | 10.1 | 1.0 | |

| 1.0 - 2.0 | 15.2 | 1.2 | |

| 2.0 - 4.0 | 22.5 | 1.5 | |

| > 4.0 | 30.8 | 1.8 |

Experimental Protocols for ZPP Measurement

Accurate quantification of ZPP is crucial for monitoring lead exposure. The two primary methods employed are hematofluorometry and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Hematofluorometry

This method offers a rapid and straightforward screening approach.

Principle: Hematofluorometry directly measures the fluorescence of ZPP in whole blood. The instrument illuminates the sample with light at a wavelength that excites ZPP (around 415 nm), and the emitted fluorescence is detected. To ensure accuracy, the hemoglobin in the sample must be fully oxygenated, which can be achieved by adding a reagent that derivatizes hemoglobin to have the spectral characteristics of oxyhemoglobin.

Methodology:

-

Sample Collection: Collect whole blood in a lavender (EDTA) or green (heparin) top tube. Light protection of the sample by wrapping the tube in foil is recommended.

-

Sample Preparation: A small drop of whole blood is typically used. For some instruments, a reagent is added to oxygenate the hemoglobin.

-

Measurement: Place the sample on a slide and insert it into the hematofluorometer. The instrument automatically measures the ZPP/heme ratio and can report the ZPP concentration in µg/dL.

-

Calibration: The instrument is calibrated using commercially available calibrators at low, medium, and high concentrations.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC provides a more specific and quantitative analysis of ZPP.

Principle: This method separates ZPP from other porphyrins and interfering substances in the blood sample using a reversed-phase HPLC column. The separated ZPP is then detected and quantified by a fluorescence detector.

Methodology:

-

Sample Collection: Collect whole blood in an EDTA or heparin tube.

-

Extraction:

-

Lyse the erythrocytes by diluting the whole blood with water.

-

Extract ZPP from the lysed red blood cells using an organic solvent such as N,N-dimethylformamide (DMF) or an ethanol/water mixture.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed to achieve separation.

-

Injection: Inject the extracted sample into the HPLC system.

-

-

Detection and Quantification:

-

Detector: A fluorescence detector is set to the excitation and emission wavelengths of ZPP.

-

Quantification: The concentration of ZPP is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of ZPP standards.

-

Signaling Pathways and Molecular Interactions

Lead's toxic effects extend beyond direct enzyme inhibition, impacting cellular signaling pathways and inducing oxidative stress.

Heme Synthesis Pathway Inhibition

The primary pathway affected by lead is heme synthesis, with two key enzymes being inhibited.

Lead-Induced Oxidative Stress

The accumulation of ALA due to ALAD inhibition is a significant source of reactive oxygen species (ROS), leading to oxidative stress.

Interference with Calcium Signaling

Lead can mimic calcium and disrupt normal cellular calcium homeostasis and signaling, which is crucial for numerous cellular processes, including erythropoiesis.

Conclusion

The accumulation of this compound is a direct and quantifiable consequence of lead's inhibitory action on ferrochelatase within the heme synthesis pathway. This makes ZPP an invaluable biomarker for assessing chronic lead exposure in clinical and research settings. Understanding the intricate molecular mechanisms, the quantitative relationship between lead and ZPP, and the standardized protocols for ZPP measurement is essential for researchers, scientists, and drug development professionals working to mitigate the toxic effects of lead and develop effective therapeutic interventions. The disruption of cellular signaling pathways, including calcium homeostasis and the induction of oxidative stress, further underscores the multifaceted nature of lead toxicity. Continued research in these areas will be pivotal in advancing our understanding and management of lead poisoning.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative analysis of this compound and blood lead levels in lead-exposed Andean children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Occupational Lead Exposure on Blood Levels of Zinc, Iron, Copper, Selenium and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Measurement of Zinc Protoporphyrin in Whole Blood

Introduction

Zinc Protoporphyrin (ZPP) is a fluorescent metabolite found in erythrocytes that serves as a sensitive biomarker for disruptions in the heme synthesis pathway.[1][2][3] Under normal physiological conditions, iron is inserted into protoporphyrin IX to form heme, an essential component of hemoglobin.[2][3] However, in states of iron deficiency or impaired iron utilization, such as chronic lead poisoning, zinc becomes the alternative metal ion incorporated into the protoporphyrin ring, leading to the accumulation of ZPP in red blood cells. Consequently, the measurement of ZPP in whole blood is a valuable diagnostic tool for screening and monitoring these conditions. This application note provides a detailed protocol for the quantitative determination of ZPP in whole blood using hematofluorometry.

Principle of the Method

The most common method for ZPP measurement is quantitative hematofluorometry. This technique leverages the fluorescent properties of ZPP. A small sample of whole blood is illuminated with a specific wavelength of light (around 415-424 nm), causing the ZPP molecules to fluoresce at a higher wavelength (around 595 nm). The intensity of the emitted fluorescence is directly proportional to the ZPP concentration. Modern hematofluorometers can automatically calculate the ZPP level, often as a ratio to heme (µmol ZPP/mol heme) to normalize for variations in hematocrit.

Clinical Significance

The measurement of ZPP is primarily utilized in the following clinical and research applications:

-

Iron Deficiency Screening: ZPP levels begin to rise in the early stages of iron deficiency, often before a significant drop in hemoglobin is observed, making it a sensitive indicator of iron-deficient erythropoiesis.

-

Lead Toxicity Monitoring: Chronic exposure to lead inhibits the enzyme ferrochelatase, which is responsible for inserting iron into protoporphyrin. This leads to a significant increase in ZPP levels. ZPP is therefore a useful biomarker for monitoring long-term lead exposure.

-

Erythropoietic Protoporphyria: This test can also be used in the differential diagnosis of certain porphyrias.

Data Presentation

The following tables summarize key quantitative data related to the measurement of ZPP in whole blood.

Table 1: Specimen Collection and Handling

| Parameter | Specification |

| Specimen Type | Whole Blood |

| Collection Tubes | Lavender (EDTA), Royal Blue (K2EDTA), Tan (K2EDTA), or Pink (K2EDTA) |

| Minimum Volume | 0.2 mL |

| Storage Temperature | Refrigerated |

| Stability (Ambient) | Up to 30 hours |

| Stability (Refrigerated) | Up to 5 weeks |

| Unacceptable Conditions | Clotted, frozen, or hemolyzed specimens |

Table 2: Reference Ranges for this compound

| Population | Reference Range (µmol ZPP/mol Heme) | Reference Range (µg/dL) |

| General Adult | 0 - 69 | 0 - 40 |

| Occupational Exposure (Adults) | - | 0 - 99 |

| Children (0-12 months, Female) | 16.6 - 73.6 | 9 - 40 |

| Children (0-12 months, Male) | 15.6 - 63.5 | 8.5 - 34.5 |

Note: Reference ranges can vary slightly between laboratories and methodologies.

Experimental Protocols

Protocol 1: Measurement of ZPP in Whole Blood using a Hematofluorometer

This protocol outlines the steps for determining ZPP concentration using a standard hematofluorometer.

Materials:

-

Hematofluorometer (e.g., ProtoFluor® Z)

-

Whole blood specimen collected in an appropriate EDTA tube

-

Disposable glass coverslips

-

ProtoFluor® Reagent (optional, for hemoglobin stabilization)

-

Calibrators (Low and High)

-

Micropipette and tips

-

Lint-free wipes

Procedure:

-

Instrument Calibration:

-

Turn on the hematofluorometer and allow it to warm up according to the manufacturer's instructions.

-

Calibrate the instrument using the provided low and high calibrators. Follow the specific calibration procedure for the instrument being used.

-

-

Sample Preparation:

-

Gently invert the whole blood collection tube several times to ensure a homogenous sample.

-

If using a reagent for hemoglobin stabilization (e.g., ProtoFluor® Reagent), add one drop of the reagent to a clean coverslip.

-

Add one drop of the whole blood sample to the reagent on the coverslip and mix gently. If not using a stabilization reagent, place one drop of whole blood directly onto the coverslip.

-

-

Measurement:

-

Place the coverslip with the blood sample into the sample holder of the hematofluorometer.

-

Initiate the measurement as per the instrument's instructions. The instrument will illuminate the sample and detect the fluorescence.

-

The ZPP concentration will be displayed on the screen, typically in µmol ZPP/mol heme or µg/dL.

-

-

Quality Control:

-

Run quality control samples with known ZPP concentrations at the beginning and end of each batch of samples, and after a certain number of samples as defined by the laboratory's quality control protocol.

-

Ensure that the control values fall within the acceptable range before reporting patient results.

-

Potential Interferences:

-

Hemolysis: Can falsely elevate ZPP readings.

-

Bilirubin and Riboflavin: These fluorescent substances can cause falsely high results.

-

Incomplete Hemoglobin Oxygenation: Can lead to a spectral shift and falsely low results if a stabilizing reagent is not used.

-

Light Exposure: Samples should be protected from light before testing to prevent falsely low values.

Visualizations

References

Application Notes: Hematofluorometry for Rapid Zinc Protoporphyrin (ZPP) Analysis in Clinical Samples

Introduction

Zinc Protoporphyrin (ZPP) is a fluorescent metabolite that accumulates in red blood cells when heme synthesis is impaired. This can occur due to iron deficiency or lead poisoning, making ZPP a valuable biomarker for screening and monitoring these conditions.[1][2][3][4] Hematofluorometry is a rapid, simple, and cost-effective method for the quantitative analysis of ZPP in whole blood.[5] This technique utilizes the fluorescent properties of ZPP to provide a direct measurement from a small blood sample, often a single drop.

Principle of the Method

The principle of hematofluorometry for ZPP measurement relies on the direct fluorescence of ZPP within intact red blood cells. A hematofluorometer is a dedicated front-face fluorometer that excites the blood sample with a specific wavelength of light (typically around 424 nm) and measures the emitted fluorescence at a longer wavelength (around 595 nm). The intensity of the fluorescence is directly proportional to the ZPP concentration. Modern hematofluorometers can provide results in micrograms of ZPP per deciliter of whole blood (µg/dL).

A critical aspect of this method is the need for fully oxygenated hemoglobin. Deoxygenated hemoglobin can absorb light at the excitation and emission wavelengths of ZPP, leading to falsely low readings. To circumvent this, some protocols involve blowing a gentle stream of air over the blood sample, while others utilize a reagent, such as the ProtoFluor® Reagent, which chemically derivatizes hemoglobin to a stable form with spectral characteristics similar to oxyhemoglobin.

Clinical Significance

Elevated ZPP levels are indicative of disruptions in the heme synthesis pathway. The two primary causes are:

-

Iron Deficiency Anemia: In the absence of sufficient iron, the enzyme ferrochelatase incorporates zinc into the protoporphyrin IX ring instead of iron, forming ZPP. An increase in the ZPP/heme ratio is an early indicator of insufficient iron stores.

-

Lead Poisoning: Lead inhibits several enzymes in the heme synthesis pathway, most notably ferrochelatase. This inhibition leads to the accumulation of protoporphyrin IX, which is then chelated with zinc to form ZPP.

ZPP levels are a functional indicator of iron availability at the time of red blood cell maturation and can be used to screen for chronic lead exposure.

Experimental Protocols

Protocol 1: Direct ZPP Measurement in Whole Blood using a Hematofluorometer

This protocol describes the general procedure for the rapid determination of ZPP in a whole blood sample.

Materials:

-

Hematofluorometer (e.g., ProtoFluor-Z)

-

Disposable glass coverslips or slides

-

Micropipette and tips (optional, for precise sample application)

-

Whole blood sample (venous or capillary) collected in an EDTA or heparin tube

-

Lint-free wipes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Instrument Warm-up and Calibration:

-

Turn on the hematofluorometer and allow it to warm up according to the manufacturer's instructions.

-

Perform a calibration check using the instrument's internal standards or external calibrators as specified by the manufacturer.

-

-

Sample Preparation:

-

Gently mix the whole blood sample by inversion to ensure homogeneity.

-

If using a reagent to stabilize hemoglobin (e.g., ProtoFluor® Reagent), follow the manufacturer's instructions for mixing the reagent with the blood sample. Typically, this involves adding one or two drops of reagent to a drop of blood and mixing gently.

-

-

Sample Application:

-

Place a clean, disposable glass coverslip into the sample holder of the hematofluorometer.

-

Using a micropipette or by carefully dropping from the collection tube, place a single, unmeasured drop of the prepared blood sample onto the center of the coverslip. No precise volume measurement is required.

-

-

Measurement:

-

Insert the sample holder into the hematofluorometer.

-

The instrument will automatically illuminate the sample and measure the fluorescence.

-

The ZPP concentration will be displayed on the instrument's screen, typically in µg/dL.

-

-

Post-Measurement:

-

Remove the sample holder and safely dispose of the used coverslip.

-

Clean the sample holder with a lint-free wipe if necessary.

-

Record the ZPP reading.

-

Protocol 2: Specimen Collection and Handling

Proper specimen collection and handling are crucial for accurate ZPP results.

Specimen Type:

-

Anticoagulated whole blood.

Acceptable Anticoagulants:

-

EDTA (lavender or royal blue top tubes)

-

Sodium Heparin (green or royal blue top tubes)

Specimen Collection:

-

For venous samples, follow standard phlebotomy procedures.

-

For capillary samples, a finger prick can be used to obtain a drop of blood.

-

Protect the specimen from light by wrapping the collection tube in aluminum foil or using an amber tube.

Specimen Stability:

-

Room Temperature: Up to 4 days

-

Refrigerated (2-8°C): Up to 5 weeks

-

Frozen: Unacceptable, as hemolysis can interfere with the measurement.

Unacceptable Conditions:

-

Hemolyzed specimens

-

Clotted specimens

-

Frozen specimens

Data Presentation

Table 1: Performance Characteristics of Hematofluorometry for ZPP Analysis

| Parameter | Value | Reference |

| Detection Limit | 0.1 µg/g | |

| Linear Range | 0 - 15 µg/g | |

| Precision (RSD) | 0.27% - 1.93% | |

| Analysis Time per Sample | Approximately 1 minute |

Table 2: Comparison of ZPP Concentrations (µg/dL) by Different Analytical Methods

| Population | Hematofluorometer (HF) | HPLC | Spectrofluorometer (SF) | Reference |

| Normal Adults (Geometric Mean) | 30.88 | 18.73 | 30.27 | |

| Lead-Exposed Workers (Geometric Mean) | Not specified | 46.99 | 50.91 | |

| Normal Adult Males (Mean ± SD) | 28.44 ± 7.11 | 15.94 ± 4.55 | Not specified | |

| Normal Adult Females (Mean ± SD) | 37.77 ± 8.04 | 22.26 ± 6.61 | Not specified |

Table 3: Sensitivity and Specificity of Hematofluorometry for Detecting Elevated Blood Lead Levels in Children

| ZPP Cutoff (µmol/mol Hb) | Blood Lead Level Cutoff (µmol/L) | Sensitivity | Positive Predictive Value | Negative Predictive Value | Reference |

| 70 | 0.48 | 42% | 66% | 50% | |

| 70 | 1.21 | 74% | 18% | 97% |

Visualizations

Caption: Heme synthesis pathway and the formation of ZPP.

Caption: Experimental workflow for ZPP analysis by hematofluorometry.

Caption: Logical relationship for the interpretation of ZPP results.

References

- 1. helena.com [helena.com]

- 2. labtestsonline.org.uk [labtestsonline.org.uk]

- 3. This compound (ZPP) | Diagnostic Laboratory of Oklahoma [dlolab.com]

- 4. This compound (ZPP), Whole Blood - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 5. This compound level in blood determined by a portable hematofluorometer: a screening device for lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Zinc Protoporphyrin in Whole Blood using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a detailed and robust method for the quantification of Zinc Protoporphyrin (ZPP) in human whole blood using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. ZPP is a critical biomarker for assessing iron deficiency and lead exposure, as its levels increase when heme synthesis is impaired.[1][2] The presented protocol is designed for researchers, scientists, and drug development professionals, offering a reliable and reproducible workflow from sample preparation to data analysis.

Introduction

This compound (ZPP) is a metabolite formed during heme biosynthesis when the insertion of iron into the protoporphyrin IX ring is inhibited.[2] Under normal physiological conditions, the enzyme ferrochelatase catalyzes the incorporation of ferrous iron into protoporphyrin IX to form heme. However, in cases of iron deficiency or lead poisoning, ferrochelatase activity is compromised, leading to the alternative insertion of zinc, forming ZPP.[1] Consequently, elevated ZPP levels in erythrocytes serve as a sensitive indicator of disordered heme synthesis.